Cas no 496835-04-2 (Ethyl 3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylate)
Ethyl 3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylate
- 1H-Pyrazole-5-carboxylicacid,3-(aminocarbonyl)-1-methyl-,ethylester(9CI)
- STL415254
- ethyl 5-carbamoyl-2-methylpyrazole-3-carboxylate
- AK-968/41169683
- AKOS003725935
- ethyl3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
- ethyl 3-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
- EN300-232936
- 496835-04-2
-
- MDL: MFCD03074132
- Inchi: 1S/C8H11N3O3/c1-3-14-8(13)6-4-5(7(9)12)10-11(6)2/h4H,3H2,1-2H3,(H2,9,12)
- InChI Key: GFIXLBDQLQLDAW-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(C(N)=O)=NN1C)=O
Computed Properties
- Exact Mass: 197.08004122g/mol
- Monoisotopic Mass: 197.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 87.2Ų
Ethyl 3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM521043-1g |
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 97% | 1g |
$381 | 2022-06-11 | |
| Enamine | EN300-232936-0.05g |
ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 95% | 0.05g |
$184.0 | 2024-06-19 | |
| Enamine | EN300-232936-0.1g |
ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 95% | 0.1g |
$273.0 | 2024-06-19 | |
| Enamine | EN300-232936-0.25g |
ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 95% | 0.25g |
$390.0 | 2024-06-19 | |
| Enamine | EN300-232936-0.5g |
ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 95% | 0.5g |
$614.0 | 2024-06-19 | |
| Enamine | EN300-232936-1.0g |
ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 95% | 1.0g |
$787.0 | 2024-06-19 | |
| Enamine | EN300-232936-2.5g |
ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 95% | 2.5g |
$1596.0 | 2024-06-19 | |
| Enamine | EN300-232936-5.0g |
ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 95% | 5.0g |
$2019.0 | 2024-06-19 | |
| Enamine | EN300-232936-10.0g |
ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 95% | 10.0g |
$2544.0 | 2024-06-19 | |
| eNovation Chemicals LLC | Y0998236-5g |
ethyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
496835-04-2 | 95% | 5g |
$1150 | 2024-08-02 |
Ethyl 3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylate Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Ethyl 3-carbamoyl-1-methyl-1h-pyrazole-5-carboxylate
Ethyl 3-Carbamoyl-1-Methyl-1H-Pyrazole-5-Carboxylate: A Comprehensive Overview
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 496835-04-2) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their unique chemical properties and wide-ranging biological activities. The pyrazole ring serves as a critical structural motif, enabling the molecule to interact with various biological targets and exhibit diverse functional properties.
Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate. Researchers have explored the use of microwave-assisted synthesis and catalytic cross-coupling reactions to enhance the efficiency and scalability of production processes. These innovations not only improve yield but also reduce the environmental footprint of manufacturing, aligning with current sustainability goals in the chemical industry.
The structural uniqueness of Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate lies in its carbamoyl group and methyl substitution, which contribute to its stability and reactivity. The carboxylate ester group further enhances its solubility in organic solvents, making it suitable for various applications. For instance, this compound has been extensively studied as a potential lead molecule in drug discovery programs targeting neurodegenerative diseases, cancer, and inflammatory conditions.
One of the most promising areas of research involving Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is its role as a bioisostere in medicinal chemistry. By replacing certain functional groups with bioisosteric equivalents, researchers can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have demonstrated that this compound exhibits favorable pharmacokinetic profiles, making it a strong candidate for preclinical testing.
In addition to its pharmaceutical applications, Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate has shown potential in agrochemicals as a fungicide or herbicide. Its ability to inhibit key enzymes involved in plant pathogen growth has been validated through in vitro and field trials. Furthermore, this compound has been explored as a building block for advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs), due to its ability to coordinate with metal ions.
From a toxicological perspective, recent studies have focused on assessing the safety profile of Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate. Acute and chronic toxicity studies in animal models have indicated low toxicity at therapeutic doses, suggesting its suitability for human use. However, further long-term studies are required to fully understand its safety profile.
Looking ahead, the development of novel analogs of Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is expected to expand its application scope further. Researchers are actively exploring the incorporation of additional functional groups to enhance bioavailability and efficacy. Additionally, computational chemistry tools such as molecular docking and machine learning algorithms are being employed to predict binding affinities and optimize molecular designs.
In conclusion, Ethyl 3-carbamoyl-1-methyl-H-pyrazole--carboxylate (CAS No. 496835--) is a multifaceted compound with immense potential across diverse industries. Its unique chemical structure, coupled with advancements in synthetic methods and biological studies, positions it as a key player in future innovations. As research continues to unfold, this compound is poised to make significant contributions to science and technology.
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